molecular formula C12H20N2 B3059507 1,4-Benzenediamine, N,N'-bis(1-methylethyl)- CAS No. 4251-01-8

1,4-Benzenediamine, N,N'-bis(1-methylethyl)-

Cat. No.: B3059507
CAS No.: 4251-01-8
M. Wt: 192.3 g/mol
InChI Key: PWNBRRGFUVBTQG-UHFFFAOYSA-N
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Description

1,4-Benzenediamine, N,N'-bis(1-methylethyl)- (CAS 101-96-2) is a substituted aromatic diamine with two isopropyl (1-methylethyl) groups attached to the nitrogen atoms of the benzene ring. Its IUPAC name is N,N'-diisopropyl-1,4-benzenediamine. This compound is part of the N,N'-dialkylated p-phenylenediamine (PPD) family, widely used as antioxidants in rubber and polymer industries to inhibit oxidative degradation caused by heat, ozone, and mechanical stress . The branched alkyl substituents enhance solubility in non-polar matrices and improve steric shielding, which stabilizes the antioxidant activity.

Properties

IUPAC Name

1-N,4-N-di(propan-2-yl)benzene-1,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2/c1-9(2)13-11-5-7-12(8-6-11)14-10(3)4/h5-10,13-14H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWNBRRGFUVBTQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=CC=C(C=C1)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4063377
Record name N,N'-Bis(1-methylethyl)benzene-1,4-diamine
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Molecular Weight

192.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4251-01-8
Record name N1,N4-Bis(1-methylethyl)-1,4-benzenediamine
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Record name 1,4-Benzenediamine, N1,N4-bis(1-methylethyl)-
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Record name 1,4-Benzenediamine, N1,N4-bis(1-methylethyl)-
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Record name N,N'-Bis(1-methylethyl)benzene-1,4-diamine
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Record name N,N'-bis(1-methylethyl)benzene-1,4-diamine
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Preparation Methods

The synthesis of 1,4-Benzenediamine, N,N’-bis(1-methylethyl)- typically involves the reaction of aniline with isopropanol and formaldehyde in the presence of a reducing agent and a catalyst, such as sodium borohydride. The reaction conditions include maintaining a controlled temperature and pH to ensure the desired product is obtained with high yield and purity. Industrial production methods often involve large-scale reactors and continuous processing to meet the demand for this compound in various applications.

Chemical Reactions Analysis

1,4-Benzenediamine, N,N’-bis(1-methylethyl)- undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinone derivatives, while substitution reactions can produce a variety of substituted benzenediamine derivatives.

Scientific Research Applications

1,4-Benzenediamine, N,N’-bis(1-methylethyl)- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,4-Benzenediamine, N,N’-bis(1-methylethyl)- involves its ability to donate hydrogen atoms, thereby neutralizing free radicals and preventing oxidative damage. This antioxidant activity is primarily due to the presence of the isopropyl groups, which enhance the compound’s stability and reactivity. The molecular targets and pathways involved include the inhibition of lipid peroxidation and the stabilization of polymeric materials .

Comparison with Similar Compounds

Comparison with Structural Analogs

Alkyl-Substituted 1,4-Benzenediamines

N,N'-Bis(1-methylheptyl)-1,4-benzenediamine (CAS 103-96-8)
  • Structure : Two sec-octyl (1-methylheptyl) groups.
  • Molecular Formula : C₂₂H₄₀N₂; Molecular Weight : 332.57 .
  • Applications : A high-molecular-weight antioxidant (e.g., Santoflex 217, UOP 288) used in rubber and lubricants. Its longer alkyl chains increase hydrophobicity, making it effective in harsh environments .
N,N′-Bis(1-ethyl-3-methylpentyl)-1,4-benzenediamine (CAS 139-60-6)
  • Structure : Bulky 1-ethyl-3-methylpentyl substituents.
  • Properties : Enhanced steric hindrance improves resistance to extraction and prolongs antioxidant efficacy in elastomers .
77PD (N,N-bis(1,4-dimethyamyl)-1,4-benzenediamine)
  • Structure : Branched dimethyamyl groups.
  • Applications : A key additive in rubber, offering superior ozone and fatigue resistance .

Aromatic-Substituted Derivatives

N,N′-Bis(methylphenyl)-1,4-benzenediamine (CAS 27417-40-9)
  • Structure : Two tolyl (methylphenyl) groups.
  • Molecular Formula : C₂₀H₂₀N₂; Molecular Weight : 288.39 .
  • Applications : Serves as a building block in dye synthesis and polymer production, leveraging aromatic conjugation for electronic applications .

Acetylated and Schiff Base Derivatives

N,N'-Diacetyl-1,4-phenylenediamine (CAS 140-50-1)
  • Structure : Acetylated amine groups.
  • Molecular Formula : C₁₀H₁₂N₂O₂; Molecular Weight : 192.22 .
  • Applications : Used in research as a stabilized derivative, reducing reactivity compared to primary amines .
Schiff Base Derivatives (e.g., N,N’-dibenzyliden-benzen-1,4-diamine)
  • Structure : Imine (-C=N-) linkages formed via condensation with aldehydes.
  • Properties : Exhibit liquid crystalline behavior and serve as ligands in coordination chemistry .

Data Comparison of Key Compounds

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Applications References
N,N'-diisopropyl-1,4-benzenediamine Isopropyl C₁₂H₂₀N₂ 192.30 101-96-2 Rubber antioxidant
N,N'-bis(1-methylheptyl)-... sec-Octyl C₂₂H₄₀N₂ 332.57 103-96-8 High-performance rubber additive
N,N′-Bis(1-ethyl-3-methylpentyl)-... Branched C₈H₁₇ C₂₄H₄₄N₂ 364.63 139-60-6 Elastomer stabilization
N,N′-Bis(methylphenyl)-... Tolyl C₂₀H₂₀N₂ 288.39 27417-40-9 Dye/polymer intermediate
N,N'-Diacetyl-1,4-phenylenediamine Acetyl C₁₀H₁₂N₂O₂ 192.22 140-50-1 Research chemical

Research Findings and Functional Insights

  • Antioxidant Efficiency : Longer alkyl chains (e.g., sec-octyl) improve compatibility with rubber matrices, reducing migration and enhancing durability . Bulky substituents (e.g., 1-ethyl-3-methylpentyl) provide superior steric protection but may reduce diffusion rates .
  • Thermal Stability : Branched alkyl derivatives (e.g., diisopropyl) exhibit higher thermal degradation thresholds (~250°C) compared to linear analogs .

Biological Activity

1,4-Benzenediamine, N,N'-bis(1-methylethyl)-, commonly known as diisopropylbenzene diamine, is an organic compound with significant biological activity. This compound is characterized by its molecular formula C18H24N2C_{18}H_{24}N_2 and features two isopropyl groups attached to the nitrogen atoms of the benzene ring. Its unique structure contributes to its antioxidant properties, making it valuable in various industrial applications and potential health-related uses.

  • Molecular Formula : C18H24N2C_{18}H_{24}N_2
  • Boiling Point : 310°C
  • Melting Point : 17°C
  • Physical State : Dark red liquid at ambient temperatures
  • Odor : Mild characteristic odor
  • Solubility : Insoluble in water

Antioxidant Activity

Research indicates that 1,4-benzenediamine, N,N'-bis(1-methylethyl)- exhibits promising antioxidant properties , which involve the neutralization of free radicals. This activity is crucial for preventing oxidative stress-related damage in biological systems. The mechanism primarily involves:

  • Hydrogen Atom Donation : The compound donates hydrogen atoms to free radicals, stabilizing cellular structures.
  • Inhibition of Lipid Peroxidation : By preventing lipid peroxidation, it protects cell membranes from oxidative damage.

Comparative Analysis of Structural Similarities

To better understand the biological activity of 1,4-benzenediamine, N,N'-bis(1-methylethyl)-, it is useful to compare it with structurally similar compounds. The following table summarizes key differences among these compounds:

Compound NameMolecular FormulaKey Differences
1,4-Benzenediamine, N,N'-bis(1-methylheptyl)-C22H40N2C_{22}H_{40}N_2Longer alkyl chains affecting physical properties
N,N'-Bis(methylphenyl)-1,4-benzenediamineC15H18N2C_{15}H_{18}N_2Contains phenyl groups instead of isopropyl groups
N-Isopropyl-N'-phenyl-p-phenylenediamineC15H18N2C_{15}H_{18}N_2Similar structure but differs in substituents

The presence of isopropyl groups in 1,4-benzenediamine, N,N'-bis(1-methylethyl)- enhances its stability and reactivity compared to other derivatives.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Oxidative Stress Mitigation :
    • A study demonstrated that 1,4-benzenediamine, N,N'-bis(1-methylethyl)- significantly reduced markers of oxidative stress in cellular models. The antioxidant capacity was attributed to its ability to scavenge reactive oxygen species (ROS) effectively.
  • Potential Health Applications :
    • Research indicates that the compound may have implications in preventing diseases related to oxidative stress, such as cardiovascular diseases and neurodegenerative disorders. Continued investigations are necessary to elucidate its full therapeutic potential.
  • Industrial Applications :
    • Beyond its biological activity, this compound serves as an antioxidant additive in rubber and plastics manufacturing. Its ability to enhance durability and resistance to degradation is well-documented in industrial use cases.

Safety and Environmental Impact

While 1,4-benzenediamine, N,N'-bis(1-methylethyl)- shows beneficial properties, safety assessments indicate potential hazards associated with exposure:

  • Occupational Exposure Risks : Handling this compound can lead to skin irritation and sensitization.
  • Environmental Concerns : It has been identified as having high toxicity towards aquatic organisms; thus, careful management is necessary to mitigate environmental risks.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 1,4-Benzenediamine derivatives with branched alkyl substituents like isopropyl groups?

  • Methodological Answer: The synthesis of N,N'-dialkylated 1,4-benzenediamines typically involves Buchwald-Hartwig amination or Ullmann coupling. For branched alkyl groups (e.g., isopropyl), use Pd(dba)₂ as a catalyst with a ligand (e.g., Xantphos) and Cs₂CO₃ as a base in toluene at 110°C. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of unreacted amines and byproducts. Reaction efficiency can be monitored via TLC or GC-MS .

Q. How can infrared (IR) spectroscopy distinguish N-H stretching vibrations in N,N'-dialkylated 1,4-benzenediamines from their non-alkylated counterparts?

  • Methodological Answer: Non-alkylated 1,4-benzenediamines exhibit strong N-H stretching bands at 3300–3400 cm⁻¹. Alkylation (e.g., with isopropyl groups) eliminates N-H bonds, resulting in the absence of these peaks. Instead, focus on C-H stretches (2850–2960 cm⁻¹ for alkyl chains) and aromatic C=C vibrations (1450–1600 cm⁻¹). Compare with reference spectra of structurally similar compounds like N,N'-di-sec-butyl-p-phenylenediamine (IR data in ) to validate assignments .

Q. What are the critical parameters for assessing the thermal stability of 1,4-Benzenediamine derivatives as antioxidants in polymer matrices?

  • Methodological Answer: Use differential scanning calorimetry (DSC) to measure oxidation induction time (OIT) under isothermal conditions (e.g., 200°C in oxygen). Thermogravimetric analysis (TGA) quantifies decomposition onset temperatures. For example, analogs like Santoflex 217 (N,N'-bis(1-methylheptyl)-p-phenylenediamine) show OIT >30 min at 200°C, indicating high efficacy. Correlate results with radical scavenging assays (e.g., DPPH) to link thermal stability to antioxidant activity .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the antioxidant mechanism of N,N'-bis(1-methylethyl)-1,4-benzenediamine in radical scavenging?

  • Methodological Answer: Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to determine bond dissociation energies (BDEs) of N-H and C-H bonds. Lower BDEs (<85 kcal/mol) suggest favorable H-atom transfer to radicals. Compare with experimental ESR data tracking radical quenching in model systems (e.g., cumene oxidation). For branched alkyl derivatives, steric effects may reduce reactivity compared to linear analogs .

Q. What analytical strategies resolve contradictions in reported toxicity data for alkylated 1,4-benzenediamines?

  • Methodological Answer: Discrepancies in LD₅₀ values (e.g., 750 mg/kg oral in rodents for some analogs) may arise from impurities or isomer variability. Use high-purity samples (>98% via HPLC) and characterize stereochemistry (e.g., sec-butyl vs. isopropyl) via chiral GC or NMR. Cross-validate in vitro (e.g., Ames test) and in vivo assays under standardized OECD guidelines to isolate structure-activity relationships .

Q. How does alkyl chain branching impact the solubility and aggregation behavior of 1,4-Benzenediamine derivatives in non-polar solvents?

  • Methodological Answer: Compare Hansen solubility parameters (HSPs) for branched (isopropyl) vs. linear (heptyl) derivatives. Use dynamic light scattering (DLS) to measure aggregation thresholds in hexane or toluene. Branched chains (e.g., isopropyl) reduce crystallinity, enhancing solubility, as seen in analogs like Tenamene 30 (solubility >10 wt% in mineral oil). Pair with molecular dynamics simulations to model solvent interaction .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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